molecular formula C20H13F2N3O2S B381687 3-({(E)-[4-(difluoromethoxy)phenyl]methylidene}amino)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one

3-({(E)-[4-(difluoromethoxy)phenyl]methylidene}amino)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B381687
M. Wt: 397.4g/mol
InChI Key: AEEVFDKUTGRTND-BHGWPJFGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-({(E)-[4-(difluoromethoxy)phenyl]methylidene}amino)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound that belongs to the class of thienopyrimidines This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core, a phenyl group, and a difluoromethoxybenzylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({(E)-[4-(difluoromethoxy)phenyl]methylidene}amino)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one typically involves multiple steps:

    Formation of the Thieno[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the thieno[2,3-d]pyrimidine core.

    Introduction of the Phenyl Group: The phenyl group is introduced through a substitution reaction, often using a phenyl halide and a suitable base.

    Attachment of the Difluoromethoxybenzylidene Moiety: This step involves the condensation of 4-(difluoromethoxy)benzaldehyde with an amino group on the thieno[2,3-d]pyrimidine core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thieno[2,3-d]pyrimidine core.

    Reduction: Reduction reactions can occur at the benzylidene moiety, converting it to a benzyl group.

    Substitution: The phenyl group and the difluoromethoxybenzylidene moiety can participate in various substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Halogenated reagents and bases like sodium hydroxide (NaOH) are commonly employed.

Major Products

    Oxidation: Oxidized derivatives of the thieno[2,3-d]pyrimidine core.

    Reduction: Reduced forms of the benzylidene moiety.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound has shown potential as a bioactive molecule. It can be used to study enzyme interactions, cellular pathways, and as a probe in biochemical assays.

Medicine

Medicinally, 3-({(E)-[4-(difluoromethoxy)phenyl]methylidene}amino)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one is investigated for its potential therapeutic properties. It may act as an inhibitor of specific enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-({(E)-[4-(difluoromethoxy)phenyl]methylidene}amino)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The pathways involved may include signal transduction, metabolic pathways, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • **3-{[4-(difluoromethoxy)benzylidene]amino}-6-methyl-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one
  • **3-{[4-(methoxy)benzylidene]amino}-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one
  • **3-{[4-(fluoromethoxy)benzylidene]amino}-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one

Uniqueness

The uniqueness of 3-({(E)-[4-(difluoromethoxy)phenyl]methylidene}amino)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one lies in its difluoromethoxybenzylidene moiety, which imparts distinct chemical and biological properties. This moiety can enhance the compound’s stability, reactivity, and interaction with biological targets compared to similar compounds.

Properties

Molecular Formula

C20H13F2N3O2S

Molecular Weight

397.4g/mol

IUPAC Name

3-[(E)-[4-(difluoromethoxy)phenyl]methylideneamino]-6-phenylthieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C20H13F2N3O2S/c21-20(22)27-15-8-6-13(7-9-15)11-24-25-12-23-18-16(19(25)26)10-17(28-18)14-4-2-1-3-5-14/h1-12,20H/b24-11+

InChI Key

AEEVFDKUTGRTND-BHGWPJFGSA-N

SMILES

C1=CC=C(C=C1)C2=CC3=C(S2)N=CN(C3=O)N=CC4=CC=C(C=C4)OC(F)F

Isomeric SMILES

C1=CC=C(C=C1)C2=CC3=C(S2)N=CN(C3=O)/N=C/C4=CC=C(C=C4)OC(F)F

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(S2)N=CN(C3=O)N=CC4=CC=C(C=C4)OC(F)F

Origin of Product

United States

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